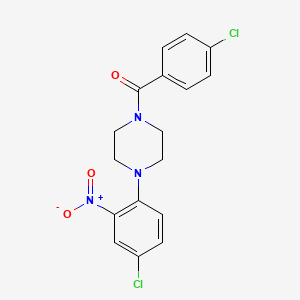
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as TCS-1102, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been found to enhance the activity of GABA receptors, which may contribute to its anticonvulsant, anxiolytic, and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain and spinal cord, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is its low toxicity and high selectivity. This compound has been found to have minimal side effects and does not exhibit any significant toxicity in animal models. Additionally, this compound has high selectivity for GABA receptors, which may reduce the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility may increase its potential for clinical use.
Synthesemethoden
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzoic acid with 4-chloro-2-nitroaniline in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The resulting intermediate is then reacted with piperazine in the presence of a dehydrating agent like thionyl chloride (SOCl2) to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has shown potential therapeutic applications in various scientific studies. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. Additionally, this compound has been shown to possess antinociceptive and anti-inflammatory properties. These properties make this compound a promising candidate for the treatment of various neurological and inflammatory disorders.
Eigenschaften
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)15-6-5-14(19)11-16(15)22(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGGFZGJOSUMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)
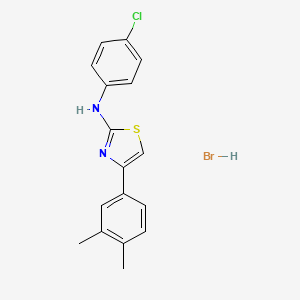
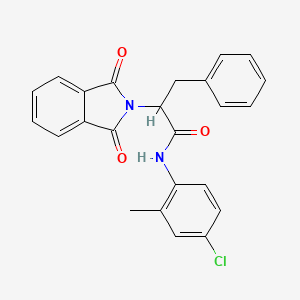
![N-(3-chlorophenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4968508.png)
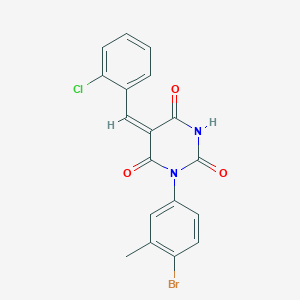
![5-{[(3-bromophenyl)amino]methyl}-8-quinolinol](/img/structure/B4968520.png)
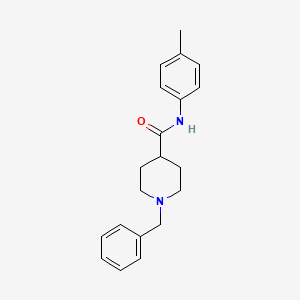
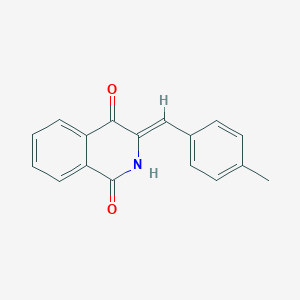
![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B4968540.png)
![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)
![N-(4-acetylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4968552.png)

![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)